molecular formula C13H9N3OS B2915069 (2E)-2-cyano-N-pyridin-2-yl-3-(2-thienyl)acrylamide CAS No. 852028-46-7

(2E)-2-cyano-N-pyridin-2-yl-3-(2-thienyl)acrylamide

Cat. No. B2915069
CAS RN: 852028-46-7
M. Wt: 255.3
InChI Key: WQKPGXDCYDSBOD-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Chemical Structure : The compound consists of a pyridine ring, a thienyl group, and an acrylamide moiety .

Scientific Research Applications

Synthesis and Chemical Applications

  • (2E)-2-cyano-N-pyridin-2-yl-3-(2-thienyl)acrylamide has been used in the synthesis of various chemical compounds. For example, it reacts with carbonyl compounds in the presence of sulfuric acid and aroyl chlorides in the presence of pyridine to give corresponding 2,3-dihydro-4H-1,3-selenazin-4-ones and 4H-1,3-selenazin-4-ones (Yokoyama et al., 1986).

Biochemical and Medicinal Applications

  • In the biochemical and medicinal field, derivatives of (2E)-2-cyano-N-pyridin-2-yl-3-(2-thienyl)acrylamide have shown promise. For instance, 2-cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide was used in synthetic paths to produce novel compounds investigated for their antioxidant activity. Some of these compounds exhibited significant activities, highlighting their potential in designing biologically active molecules (Mohamed & El-Sayed, 2019).

Agricultural Applications

  • The agricultural sector also benefits from compounds derived from (2E)-2-cyano-N-pyridin-2-yl-3-(2-thienyl)acrylamide. For example, 2-cyano-3-substituted-pyridinemethylaminoacrylates synthesized from it were evaluated as herbicidal inhibitors of photosystem II (PSII) electron transport, showing excellent herbicidal activities, and thus providing new avenues for the development of herbicides (Wang et al., 2003).

Industrial and Environmental Applications

  • In industrial and environmental applications, new acrylamide derivatives, including 2-cyano derivatives, have been studied for their effectiveness as corrosion inhibitors in various solutions. These studies are crucial for understanding how to protect metals like copper from corrosion, thereby extending their lifespan in industrial settings (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-2-cyano-N-pyridin-2-yl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c14-9-10(8-11-4-3-7-18-11)13(17)16-12-5-1-2-6-15-12/h1-8H,(H,15,16,17)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKPGXDCYDSBOD-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2E)-2-cyano-N-pyridin-2-yl-3-(2-thienyl)acrylamide

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